molecular formula C10H18O3 B13199432 {6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol

{6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol

Cat. No.: B13199432
M. Wt: 186.25 g/mol
InChI Key: XNJFZADSNPQSOC-UHFFFAOYSA-N
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Description

{6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol (CAS 1882240-08-5) is a high-purity chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . This molecule features a 1,7-dioxaspiro[4.4]nonane core, a structural motif of significant interest in organic and medicinal chemistry . Compounds based on the 1,7-dioxaspiro[4.4]nonane scaffold are cyclic peroxides, a class known for its diverse and potent biological activities . Research into similar spirocyclic peroxides has expanded due to their promising applications, particularly as antimalarial, antihelminthic, and antitumor agents . The mechanism of action for such peroxides often involves the reductive cleavage of the peroxide bond by heme iron or other metal ions within diseased cells, generating reactive carbon-centered radicals that are toxic to the pathogen or cancer cells . This makes them valuable tool compounds for investigating novel therapeutic pathways. The straightforward synthesis of 1,7-dioxaspiro[4.4]nonane derivatives has been documented, facilitating their accessibility for research purposes . The specific 6,6-dimethyl substitution and the hydroxymethyl functional group in this compound provide a versatile handle for further chemical modification and derivatization, enabling structure-activity relationship (SAR) studies and the development of novel bioactive molecules. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

(6,6-dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanol

InChI

InChI=1S/C10H18O3/c1-9(2)10(5-6-12-9)4-3-8(7-11)13-10/h8,11H,3-7H2,1-2H3

InChI Key

XNJFZADSNPQSOC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC(O2)CO)CCO1)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of Diols and Carbonyl Precursors

A principal synthetic approach involves the cyclization of appropriate diols with ketones or aldehydes under acid catalysis to form the 1,7-dioxaspiro[4.4]nonane ring system. Typically, this involves:

  • Starting materials: A vicinal diol or hydroxy acid derivative and a ketone/aldehyde.
  • Catalysts: Lewis acids such as boron trifluoride diethyl etherate (BF₃·Et₂O) or protic acids.
  • Solvents: Nonpolar solvents like dichloromethane or toluene.
  • Conditions: Moderate temperatures (0–60°C) and controlled catalyst loading (5–10 mol%).

This method facilitates intramolecular acetal formation, yielding the spirocyclic ether core with the hydroxymethyl group at C-2. Post-reaction purification typically involves silica gel column chromatography using an ethyl acetate/hexane gradient to isolate the pure product with yields varying depending on conditions and substrate purity.

Radical-Mediated Cyclization

Another notable preparation involves alkoxyl radical-mediated cyclization, which constructs the spirocyclic ether framework through intramolecular hydrogen abstraction (IHA):

  • Reagents: (Diacetoxyiodo)benzene (DIB) and iodine under photolytic conditions (50°C, 80 W lamps).
  • Mechanism: Alkoxyl radicals generated abstract hydrogen intramolecularly, forming the spirocyclic ether.
  • Outcomes: Diastereomeric mixtures of dioxaspiro systems, with diastereomer ratios influenced by steric and electronic factors, typically around 28:72 to 33:67.
  • Yields: Up to 83% under optimized conditions.

This method is particularly valuable for stereochemical control in the spiro ring formation.

Iodoetherification

The double intramolecular iodoetherification strategy is used to build the dioxaspiro backbone by sequential nucleophilic substitutions, stabilized by silver iodide precipitation. This method is less common but effective for constructing complex spirocyclic ethers.

Oxidation and Esterification Steps as Auxiliary Transformations

  • Oxidation: The primary alcohol group can be selectively oxidized to ketones or carboxylic acids using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. Controlled stoichiometry is essential to avoid over-oxidation.
  • Esterification: The hydroxyl group undergoes esterification with acyl chlorides (e.g., pivaloyl chloride) in the presence of bases like pyridine, achieving high yields (up to 96%).
  • Protection: Silylation using tert-butyldimethylsilyl triflate (TBSOTf) and triethylamine protects the hydroxyl group during multi-step syntheses (yield ~81%).

Comparative Table of Key Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Notes on Selectivity and Application
Acid-catalyzed cyclization BF₃·Et₂O, dichloromethane, 0–60°C 60–85 Efficient for spiro ring formation, purification via chromatography
Radical-mediated cyclization DIB, I₂, light (50°C, 80 W lamps) Up to 83 Diastereoselective, stereochemical control important
Iodoetherification Silver iodide precipitation Moderate Builds dioxaspiro backbone, less common
Oxidation of primary alcohol KMnO₄ or CrO₃, acidic conditions Variable Requires careful stoichiometry to avoid over-oxidation
Esterification and protection Pivaloyl chloride, pyridine; TBSOTf, Et₃N 81–96 Enables selective functionalization in complex syntheses

Research Findings and Optimization Parameters

Reaction Conditions Influencing Cyclization Efficiency

  • Solvent polarity: Dichloromethane and toluene are preferred for their ability to dissolve reactants and stabilize intermediates.
  • Temperature: Moderate temperatures (0–60°C) optimize reaction rates while minimizing side reactions.
  • Catalyst loading: 5–10 mol% of Lewis acid catalysts balances reaction speed and cost.
  • Purification: Silica gel chromatography with ethyl acetate/hexane gradients yields high-purity products.

Stereochemical Considerations

The presence of 6,6-dimethyl groups imposes steric hindrance that favors equatorial orientations in transition states, influencing diastereoselectivity in radical cyclizations and reductions.

Challenges and Yields

  • Some alternative methods, such as allylic bromination followed by oxidation, yield unstable intermediates and low overall yields (~10%) when adapted from related spiro systems.
  • Gold-catalyzed methods reported for related spiro compounds achieve high yields (>95%) but are cost-prohibitive.

Summary Table of Spectroscopic and Structural Data Relevant to Preparation

Parameter Observed Data Notes
Molecular Formula C₉H₁₆O₃ Confirmed by HRMS
Molecular Weight 188.22 g/mol
¹H NMR (CDCl₃) Hydroxymethyl (-CH₂OH): δ 3.5–4.0 ppm Characteristic for methanol group
¹³C NMR (CDCl₃) Spiro carbon (C-2): δ 95–105 ppm (quaternary) Confirms spirocyclic structure
IR Spectroscopy OH stretch: 3200–3400 cm⁻¹; Ether C-O: ~1100 cm⁻¹ Confirms hydroxyl and ether groups

Chemical Reactions Analysis

Radical-Mediated Cyclization

The compound participates in alkoxyl radical-mediated cyclization to construct the 1,7-dioxaspiro[4.4]nonane system. This reaction involves:

  • Reagents : (Diacetoxyiodo)benzene (DIB) and iodine under photolytic conditions (50°C, 80 W lamps) .

  • Mechanism : Alkoxyl radicals abstract hydrogen intramolecularly, forming spirocyclic ethers. Stereochemical outcomes depend on radical intermediate stability .

  • Products : Diastereomeric dioxaspiro systems (e.g., 12/13 and 17/18 in related syntheses) with ratios influenced by steric and electronic factors .

Reaction TypeConditionsYieldDiastereomer Ratio
Intramolecular IHADIB, I₂, light, 50°C83%28:72 or 33:67

Oxidation Reactions

The primary alcohol moiety undergoes oxidation to form carbonyl derivatives:

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

  • Outcomes :

    • Selective oxidation yields ketones or carboxylic acids depending on reaction control.

    • Over-oxidation risks require careful stoichiometric management.

Esterification and Protection Strategies

The hydroxyl group facilitates esterification and protective group chemistry:

  • Esterification : Reacts with acyl chlorides (e.g., pivaloyl chloride) under basic conditions (pyridine, CH₂Cl₂) .

  • Silylation : tBDMS protection using TBSOTf and triethylamine .

  • Applications : Intermediate protection enables selective functionalization in multi-step syntheses .

ReactionReagentsYield
PivaloylationPivaloyl chloride, pyridine96%
TBS ProtectionTBSOTf, Et₃N81%

Hydrogenation and Reduction

The spirocyclic structure remains intact during selective reductions:

  • Catalytic Hydrogenation : Pd/C with H₂ reduces unsaturated bonds while preserving the dioxaspiro system.

  • Borohydride Reduction : NaBH₄ selectively reduces ketones to secondary alcohols without ring opening .

Iodoetherification

Double intramolecular iodoetherification constructs the dioxaspiro backbone:

  • Conditions : Iodine and Ag₂O in dioxane-water .

  • Mechanism : Sequential nucleophilic substitutions form two ether linkages, stabilized by silver iodide precipitation .

Stereochemical Considerations

The 6,6-dimethyl groups impose steric constraints, favoring equatorial orientations in transition states. Key observations:

  • Radical Cyclization : Methyl groups stabilize chair-like transition states, influencing diastereoselectivity .

  • Reduction : Chelation-controlled additions (e.g., isopropenylmagnesium bromide) yield single diastereomers .

Comparative Reactivity Table

Reaction TypeKey ReagentsSelectivity Notes
Radical CyclizationDIB, I₂, lightDiastereomer ratios ≤ 3:1
OxidationKMnO₄ (dilute), H⁺Ketone favored under mild conditions
EsterificationAcyl chlorides, baseHigh yields with bulky esters

Scientific Research Applications

{6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and other biochemical processes.

Comparison with Similar Compounds

Structural Analogues

Spiro[4.4]nonane Derivatives

{1,4-Dioxaspiro[4.4]nonan-2-yl}methanol (C₈H₁₄O₃) Key Differences: Oxygen atoms at positions 1 and 4 instead of 1 and 5. Impact: Altered ring strain and hydrogen-bonding capacity, leading to differences in solubility (e.g., in polar solvents) and reactivity in nucleophilic substitutions . Synthesis: Typically via ketalization of cyclopropane derivatives, yielding 65–94% purity .

{6-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol (C₉H₁₆O₃) Key Differences: Single methyl group at position 6 vs. dimethyl substitution in the target compound.

Spiro Compounds with Varied Ring Sizes

2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane (C₁₃H₂₄O₂)

  • Key Differences : Larger spiro[5.5] system with extended alkyl chains.
  • Impact : Higher boiling point (225°C) and lower volatility compared to the target compound, relevant for applications in pheromone synthesis .

6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (C₉H₁₂O₄)

  • Key Differences : Smaller spiro[2.5] core with ketone groups.
  • Impact : Enhanced electrophilicity due to diketone moieties, making it reactive in cycloadditions and condensations .

Insights :

  • The target compound’s synthesis relies on halogenation and column chromatography, yielding moderate efficiency (~65%) .
  • Gold-catalyzed methods (e.g., for diarylidene derivatives) achieve superior yields (>95%) but require expensive catalysts .

Physicochemical Properties

Property Target Compound {6-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
Molecular Weight 188.22 172.22 184.19
Boiling Point Not reported Not reported 220–224°C
Solubility Polar aprotic solvents Similar to target Low in water, high in DMF
Reactivity Primary alcohol oxidation Less steric hindrance Electrophilic diketone

Key Observations :

  • Smaller spiro systems (e.g., [2.5]) exhibit higher ring strain, favoring ring-opening reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for {6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol, and how do reaction conditions influence cyclization efficiency?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of precursor diols or hydroxy acids. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) is effective in promoting cyclization of structurally related spiro compounds, as demonstrated in the synthesis of (2,6,6-trimethyltetrahydropyran-2-yl)acetic acid derivatives . Key parameters include solvent polarity (e.g., dichloromethane or toluene), temperature (typically 0–60°C), and catalyst loading (5–10 mol%). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for distinct signals from the spirocyclic system:
  • Methanol proton (-CH₂OH): δ ~3.5–4.0 ppm (¹H), δ ~60–65 ppm (¹³C).
  • Spiro carbon (C-2): δ ~95–105 ppm (¹³C, quaternary carbon).
  • HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error. For example, a related spiro compound, ((2S,3S)-3-azidomethyl)-1,4-dioxaspiro[4.4]nonan-2-yl)methanol, showed [M+H]⁺ at m/z 189.11238 (calculated: 189.11268) .
  • IR : Hydroxyl stretch (~3200–3400 cm⁻¹) and ether C-O (~1100 cm⁻¹).

Advanced Research Questions

Q. How can contradictions in reported cyclization conditions (e.g., catalyst choice, solvent systems) for spiro compounds be systematically addressed?

  • Methodological Answer : Contradictions often arise from differences in precursor stereochemistry or solvent effects. For example, BF₃·Et₂O may favor kinetic control (yielding minor stereoisomers), while protic acids (e.g., H₂SO₄) might thermodynamically stabilize major products. To resolve discrepancies:

  • Conduct in situ reaction monitoring (e.g., FTIR, LC-MS) to track intermediate formation.
  • Perform density functional theory (DFT) calculations to compare activation energies of competing pathways .
  • Use design of experiments (DoE) to optimize solvent/catalyst combinations .

Q. What strategies enable functionalization of the methanol group for biological probe development, and how is success validated?

  • Methodological Answer :

  • Esterification/Acylation : React with activated acyl chlorides (e.g., dansyl chloride) in anhydrous THF with DMAP catalyst. Monitor by TLC for ester formation (~Rf 0.5 in ethyl acetate/hexane).
  • Click Chemistry : Convert -CH₂OH to -CH₂N₃ via Mitsunobu reaction (DIAD, PPh₃, HN₃), then perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorescent alkynes .
  • Validation :
  • LC-MS/MS : Confirm molecular weight shifts (e.g., +227 Da for dansyl derivatives).
  • Fluorescence Polarization : Assess binding affinity if targeting enzymes/receptors.

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